2-Methylpentan-2-yl 4-nitrobenzoate

Catalog No.
S15991876
CAS No.
68001-66-1
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpentan-2-yl 4-nitrobenzoate

CAS Number

68001-66-1

Product Name

2-Methylpentan-2-yl 4-nitrobenzoate

IUPAC Name

2-methylpentan-2-yl 4-nitrobenzoate

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-4-9-13(2,3)18-12(15)10-5-7-11(8-6-10)14(16)17/h5-8H,4,9H2,1-3H3

InChI Key

UENNBMDLAPCFCW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

2-Methylpentan-2-yl 4-nitrobenzoate, also known as methyl 2-methyl-4-nitrobenzoate, is an organic compound characterized by its ester functional group, derived from the reaction of 2-methyl-4-nitrobenzoic acid and a suitable alcohol. The molecular formula for this compound is C9H11NO4C_9H_{11}NO_4, with a molar mass of approximately 195.17 g/mol. It appears as a white to light yellow crystalline solid, with a melting point ranging from 74.0 to 78.0 °C and a predicted boiling point of about 315.4 °C . The compound is soluble in methanol, making it useful in various organic synthesis applications.

The synthesis of 2-Methylpentan-2-yl 4-nitrobenzoate typically involves the esterification of 2-methyl-4-nitrobenzoic acid with an alcohol under acidic conditions. One common method includes the use of sulfuric acid as a catalyst in the presence of methanol . The general reaction can be summarized as follows:

2 Methyl 4 nitrobenzoic acid+MethanolH2SO42 Methylpentan 2 yl 4 nitrobenzoate+Water\text{2 Methyl 4 nitrobenzoic acid}+\text{Methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{2 Methylpentan 2 yl 4 nitrobenzoate}+\text{Water}

Additionally, the compound can undergo various substitution reactions, particularly involving halogenation or nitration, where reactive sites on the aromatic ring can be modified to yield derivatives with different properties .

Research indicates that compounds similar to 2-Methylpentan-2-yl 4-nitrobenzoate exhibit significant biological activity. For instance, derivatives of nitrobenzoates have been studied for their potential antimicrobial and anti-inflammatory properties. Some studies suggest that such compounds may inhibit certain bacterial strains or exhibit cytotoxic effects against cancer cell lines, although specific data on 2-Methylpentan-2-yl 4-nitrobenzoate's biological activity remains limited .

The synthesis of 2-Methylpentan-2-yl 4-nitrobenzoate can be achieved through several methods:

  • Esterification: This is the most common method, involving the reaction of 2-methyl-4-nitrobenzoic acid with methanol in the presence of an acid catalyst.
  • Nitration: The introduction of a nitro group into the aromatic ring can be performed using concentrated nitric acid and sulfuric acid, allowing for further functionalization.
  • Halogenation: Using reagents like N-bromosuccinimide, halogenation can occur at specific positions on the aromatic ring to create various derivatives .

These methods allow for the production of various derivatives that can be tailored for specific applications.

2-Methylpentan-2-yl 4-nitrobenzoate finds applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Used in studies exploring structure-activity relationships due to its unique functional groups.
  • Material Science: Potential applications in developing polymers or coatings with specific properties due to its ester functionality .

Interaction studies involving 2-Methylpentan-2-yl 4-nitrobenzoate focus on its reactivity with various biological molecules and other chemical species. Preliminary studies suggest that its nitro group may participate in redox reactions, influencing its biological activity and interactions with enzymes or receptors in biological systems . Further research is necessary to elucidate these interactions comprehensively.

Several compounds share structural similarities with 2-Methylpentan-2-yl 4-nitrobenzoate, including:

Compound NameMolecular FormulaUnique Features
Methyl benzoateC8H8O2C_8H_8O_2Simple ester with no nitro group
Ethyl 4-nitrobenzoateC9H10NO4C_9H_{10}NO_4Ethyl instead of methyl group
Propyl 4-nitrobenzoateC10H12NO4C_{10}H_{12}NO_4Propyl chain increases hydrophobicity
Methyl 3-nitrobenzoateC8H8N2O4C_8H_8N_2O_4Nitro group at different position on the ring

Uniqueness

The uniqueness of 2-Methylpentan-2-yl 4-nitrobenzoate lies in its branched alkyl chain combined with a nitro-substituted aromatic ring. This configuration potentially enhances its solubility and reactivity compared to linear counterparts, making it particularly useful in organic synthesis and material science applications.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

251.11575802 g/mol

Monoisotopic Mass

251.11575802 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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